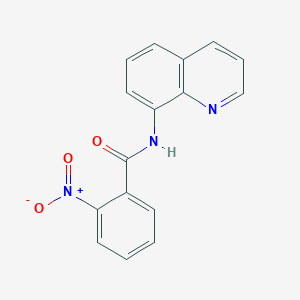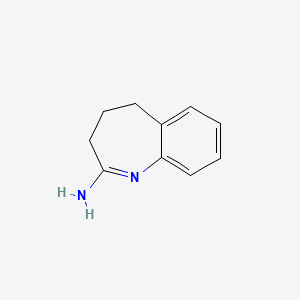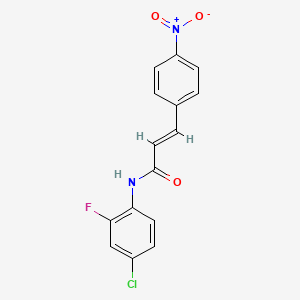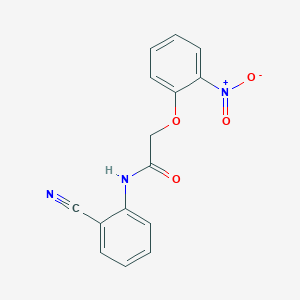
2-nitro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(quinolin-8-yl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group at the 2-position and a quinolin-8-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Formation of Quinolin-8-yl Amine: Quinoline is reacted with an appropriate amine source to form quinolin-8-yl amine.
Coupling Reaction: The nitrated benzamide is then coupled with quinolin-8-yl amine under suitable conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 2-amino-N-(quinolin-8-yl)benzamide.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
2-nitro-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(quinolin-8-yl)benzamide: Unique due to the presence of both a nitro group and a quinoline moiety.
2-amino-N-(quinolin-8-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(quinolin-8-yl)benzamide:
Uniqueness
This compound is unique due to its combination of a nitro group and a quinoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-7-1-2-9-14(12)19(21)22)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBABUXYHZAPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)




![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![N'-[(2,4-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5740714.png)
![N-(3,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5740724.png)
